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Compound of Interest

\

Compound Name: N-(3-Aminophenyl)formamide
CAS No.: 6262-24-4
Cat. No.: B1606484

Get Quote

7

Critical Data Integrity Note: CAS Registry Discrepancy

Before proceeding, a critical database conflict must be addressed to ensure experimental

safety and accuracy.

User-Provided CAS: 14088-58-5.[1][2][3] In major chemical registries (PubChem, SciFinder),
this CAS is frequently associated with 3-diazo-2-butanone, a potentially shock-sensitive
diazo compound.[2]

Correct CAS for N-(3-Aminophenyl)formamide:6262-24-4.[1][2][4][5]

Action: This guide focuses exclusively on the chemistry of N-(3-Aminophenyl)formamide
(3-aminoformanilide). Please verify your inventory labels against the structure, not just the
CAS number.[1][2]

Executive Summary & Structural Analysis

N-(3-Aminophenyl)formamide is a bifunctional aromatic building block characterized by a

benzene ring substituted at the meta positions (1,[2]3) with an amino group (
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) and a formamido group (
).[1][2]
Structural Properties

The molecule represents a "'masked" diamine.[1][2] The formyl group serves two roles:

» Protective Group: It reduces the nucleophilicity of the nitrogen at position 1, allowing
selective functionalization of the free amine at position 3.[1][2]

» Scaffold Precursor: It provides the single carbon atom required to close the imidazole ring,
making it a direct precursor to benzimidazoles.[1][2]

( )

s FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Synthetic Strategy: The Divergent Pathways

Synthesis of this molecule requires differentiating two chemically similar nitrogen atoms.[1][2][6]
There are two primary routes, but only one is recommended for high-fidelity applications.[1][2]

Route A: The Nitro-Reduction (Recommended)

e Logic: Start with 3-nitroaniline. The nitro group is unreactive toward acylation.[1][2] We
formylate the aniline nitrogen, then selectively reduce the nitro group to the amine.[1][2]

o Advantage: High regioselectivity.[1][2] No risk of over-formylation.[1][2]
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» Mechanism: Nucleophilic acyl substitution followed by chemoselective reduction
(hydrogenation or metal/acid).[1][2]

Route B: Direct Mono-Formylation (High Risk)[1][2]

e Logic: React m-phenylenediamine with formic acid.

e Risk: This route suffers from statistical mixtures (mono- vs. di-formylated products).[1][2]
More critically, heating this mixture drives a condensation reaction that cyclizes the molecule
into Benzimidazole, destroying the desired open-chain product.[2]

Synthetic Pathway Visualization (DOT)

( )

s FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Figure 1. Synthesis map contrasting the robust Nitro-Reduction route (Blue) against
the risky Diamine route (Red) which leads to benzimidazole cyclization.

Detailed Experimental Protocols
Protocol A: Preparation via 3-Nitroaniline (Gold

Standard)[1]
Step 1. Formylation of 3-Nitroaniline

This step protects the first amine.[1][2] The use of acetic anhydride creates the mixed
anhydride (formyl acetate), which is a potent formylating agent.[1][2]
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» Reagents: 3-Nitroaniline (13.8 g, 100 mmol), Formic acid (98%, 50 mL), Acetic anhydride (20
mL).[2]

e Procedure:
o Charge a 250 mL round-bottom flask with 3-nitroaniline and formic acid.
o Cool the solution to 0-5°C in an ice bath.
o Add acetic anhydride dropwise over 30 minutes (Exothermic).

o Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (SiO2, 50%
EtOAc/Hexane).[1][2]

o Workup: Pour the mixture into 300 mL of ice water. The product, N-(3-
nitrophenyl)formamide, will precipitate as a pale yellow solid.[2]

o Filter, wash with water, and dry.[1][2] Yield: ~90-95%.[1][2]

Step 2: Chemoselective Reduction

We must reduce the nitro group (

) to an amine (

) without reducing the formamide carbonyl or hydrolyzing the amide bond.[1] Catalytic
hydrogenation is preferred over Fe/HCI to simplify purification.[1][2]

« Reagents: N-(3-nitrophenyl)formamide (from Step 1), 10% Pd/C (5 wt% loading), Methanol
(solvent).[1][2]

e Procedure:
o Dissolve the nitro-intermediate in Methanol (0.1 M concentration).[1][2]

o Add 10% Pd/C catalyst (5-10% by weight of substrate) under an inert atmosphere
(Nitrogen).[1][2]

o Switch to Hydrogen atmosphere (balloon pressure or 1-3 bar in a Parr shaker).
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[e]

Stir vigorously at room temperature for 4—-6 hours.

o Critical Check: Monitor closely. Extended reaction times or high temperatures can reduce
the aromatic ring or hydrolyze the formamide.[1][2]

o Workup: Filter through a pad of Celite to remove Pd/C. Concentrate the filtrate under
reduced pressure.

o Purification: Recrystallize from Ethanol/Water if necessary.

o Product: Off-white to grey solid.

Applications in Drug Discovery
The Benzimidazole Gateway

N-(3-Aminophenyl)formamide is "pre-wired" for cyclization.[1][2] In drug development,

benzimidazoles are privileged scaffolds (e.g., proton pump inhibitors, anthelmintics).[2]

e Mechanism: Under acidic conditions and heat, the free amine attacks the formamide
carbonyl, eliminating water to close the ring.[2]

« Utility: This allows researchers to introduce substituents on the phenyl ring before closing the
heterocycle, offering better regiocontrol than nitrating an existing benzimidazole.[2]

Kinase Inhibitor Linkers

Many kinase inhibitors (e.g., Imatinib analogs) utilize a meta-diamine linker to orient hydrogen
bond donors/acceptors into the ATP-binding pocket.[1][2] The formamide group can be
dehydrated to an isocyanide (using

) for use in multicomponent reactions (Ugi/Passerini), allowing rapid library generation.[1][2]

References

o Reductive Amidation Strategies:Smith, M. B., & March, J.[1][2] (2007).[1][2] March's
Advanced Organic Chemistry. Wiley-Interscience.[1][2] (General methodology for nitro
reduction).
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e Formylation Protocols:Olah, G. A., et al.[1][2] (1987).[1][2] Formylating Agents. Chemical
Reviews, 87(4), 671-686.[2] Link[1][2]

+ Benzimidazole Cyclization:Grimmett, M. R.[1][2] (1997).[1][2] Imidazole and Benzimidazole
Synthesis. Academic Press.[1][2][7]

¢ PubChem Compound Summary: N-(3-Aminophenyl)formamide (CAS 6262-24-4).[1][2][4]
[5] Link[1][2]

o Safety Data (Diazo Warning):PubChem Compound Summary: 3-Diazo-2-butanone (CAS
14088-58-5).[1][2][3] Link[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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